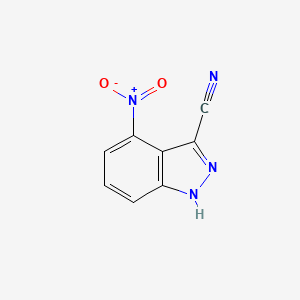

4-Nitro-1H-indazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

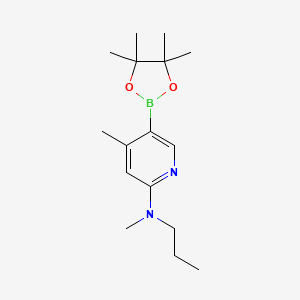

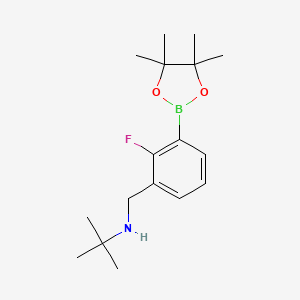

4-Nitro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4N4O2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen-containing rings .

Synthesis Analysis

The synthesis of indazole derivatives, including this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed reaction has been described for the synthesis of 1 H -indazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a benzene ring . The compound has an average mass of 188.143 Da and a monoisotopic mass of 188.033432 Da .Chemical Reactions Analysis

Indazole derivatives, including this compound, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Scientific Research Applications

Inhibition of Nitric Oxide Synthases

4-Nitro-1H-indazole-3-carbonitrile demonstrates significant potency in inhibiting nitric oxide synthases (NOS). Specifically, it has shown a preference for constitutive NOS over inducible NOS, highlighting its potential in targeting specific NOS isoforms. This property could be crucial in understanding and modulating NOS activity in various physiological and pathological processes (Cottyn et al., 2008).

Molecular Structure Analysis

The molecular structure of closely related compounds, like (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, has been studied using various spectroscopic techniques, which can provide insights into the structural characteristics of this compound. Such analyses are crucial for understanding the chemical properties and reactivity of these compounds (Al‐Azmi & Shalaby, 2018).

Synthesis of Fluorescent Compounds

4-Nitro-1H-indazole derivatives have been used in the synthesis of new fluorescent heterocyclic compounds. This application is significant in the development of novel materials for photoluminescence and potentially for imaging applications in biological systems (Pakjoo et al., 2012).

Antibacterial Activities

Derivatives of 4-Nitro-1H-indazole have been explored for their antibacterial properties. New compounds synthesized from alkylated nitro derivatives of indazole, including those related to 4-Nitro-1H-indazole, showed potent antibacterial activity against various bacterial species, indicating their potential in developing new antibacterial agents (Rahmani et al., 2014).

Synthesis of Dyes and Pigments

Compounds related to 4-Nitro-1H-indazole have been synthesized and used in the development of green dyes with strong photoluminescence properties. These compounds could have applications in dye and pigment industries for various commercial and scientific purposes (Pordel et al., 2014).

Development of High Explosives

Research in the field of high explosives has also leveraged compounds similar to 4-Nitro-1H-indazole. Their unique chemical structure and reactivity make them candidates for developing new insensitive high explosives, which are safer alternatives to traditional explosives (Snyder et al., 2017).

Mechanism of Action

Target of Action

Indazole derivatives, which include 4-nitro-1h-indazole-3-carbonitrile, have been found to have a wide variety of medicinal applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that indazole derivatives interact with their targets, leading to changes that result in their biological activity . The interaction often involves the formation of covalent bonds, leading to changes in the target molecules .

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that indazole derivatives are highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Indazole derivatives are known to have a broad range of biological activities, suggesting that this compound may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

Properties

IUPAC Name |

4-nitro-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHFZCRAUODOEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737401 |

Source

|

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260386-34-2 |

Source

|

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)